2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide
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Overview
Description
2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a benzylamino sulfonyl group, a phenoxy group, and a dichlorobenzyl acetamide moiety. It is often studied for its potential pharmacological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide typically involves multiple steps. One common method includes the coupling of a phenoxy acid with a benzylamino sulfonyl derivative. The reaction is usually carried out in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide
Uniqueness
2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl moiety, in particular, may contribute to its enhanced stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H20Cl2N2O4S |
---|---|
Molecular Weight |
479.4g/mol |
IUPAC Name |
2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c23-18-7-6-17(21(24)12-18)14-25-22(27)15-30-19-8-10-20(11-9-19)31(28,29)26-13-16-4-2-1-3-5-16/h1-12,26H,13-15H2,(H,25,27) |
InChI Key |
ZUEVKQCFJLEJQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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